

In-Depth Technical Guide: Discovery and Origin of AGN-201904Z

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Compound of Interest

Compound Name: AGN-201904Z

Cat. No.: B1665649

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Abstract

AGN-201904Z is a novel, slowly absorbed, acid-stable pro-drug of omeprazole, a widely used proton pump inhibitor (PPI). Developed to provide a more prolonged and consistent suppression of gastric acid compared to conventional PPIs, **AGN-201904Z** undergoes rapid conversion to omeprazole in the systemic circulation. This extended residence time of the active metabolite addresses some of the limitations of existing therapies, particularly in controlling nocturnal acid breakthrough. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to **AGN-201904Z**.

Discovery and Origin

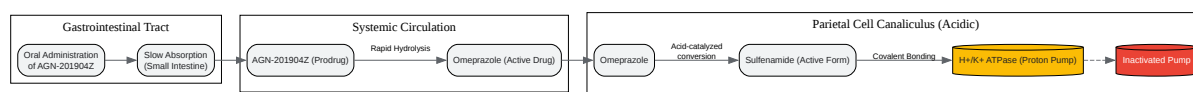
AGN-201904Z was developed by Allergan, Inc. as a next-generation proton pump inhibitor. The primary rationale behind its development was to overcome the pharmacokinetic limitations of conventional PPIs like omeprazole and esomeprazole. Standard PPIs have a short plasma half-life, which can lead to a loss of acid control, especially during the night. The concept was to create a pro-drug that is slowly absorbed along the gastrointestinal tract, providing a "chemically metered absorption" and thereby a prolonged systemic exposure to the active drug, omeprazole. This approach was intended to provide a true once-a-day treatment with improved clinical efficacy for acid-related disorders.

AGN-201904Z is the sodium salt of AGN-201904, an acid-stable sulfonamide of omeprazole. Preclinical studies in rats, dogs, and monkeys demonstrated that oral administration of **AGN-201904Z** resulted in a more prolonged systemic concentration-time profile of omeprazole compared to dosing with omeprazole or esomeprazole.

Mechanism of Action

The mechanism of action of **AGN-201904Z** is a two-step process that ultimately leads to the inhibition of the gastric H⁺/K⁺ ATPase (proton pump).

- **Absorption and Conversion:** Following oral administration, the enteric-coated **AGN-201904Z** passes through the stomach and is slowly absorbed in the small intestine. Once in the systemic circulation, it is rapidly hydrolyzed to its active metabolite, omeprazole.
- **Proton Pump Inhibition:** Omeprazole, a weak base, accumulates in the acidic canaliculi of the gastric parietal cells. In this acidic environment, it is converted to its active form, a sulfenamide. This active moiety then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase, irreversibly inactivating the pump and inhibiting the final step of gastric acid secretion.

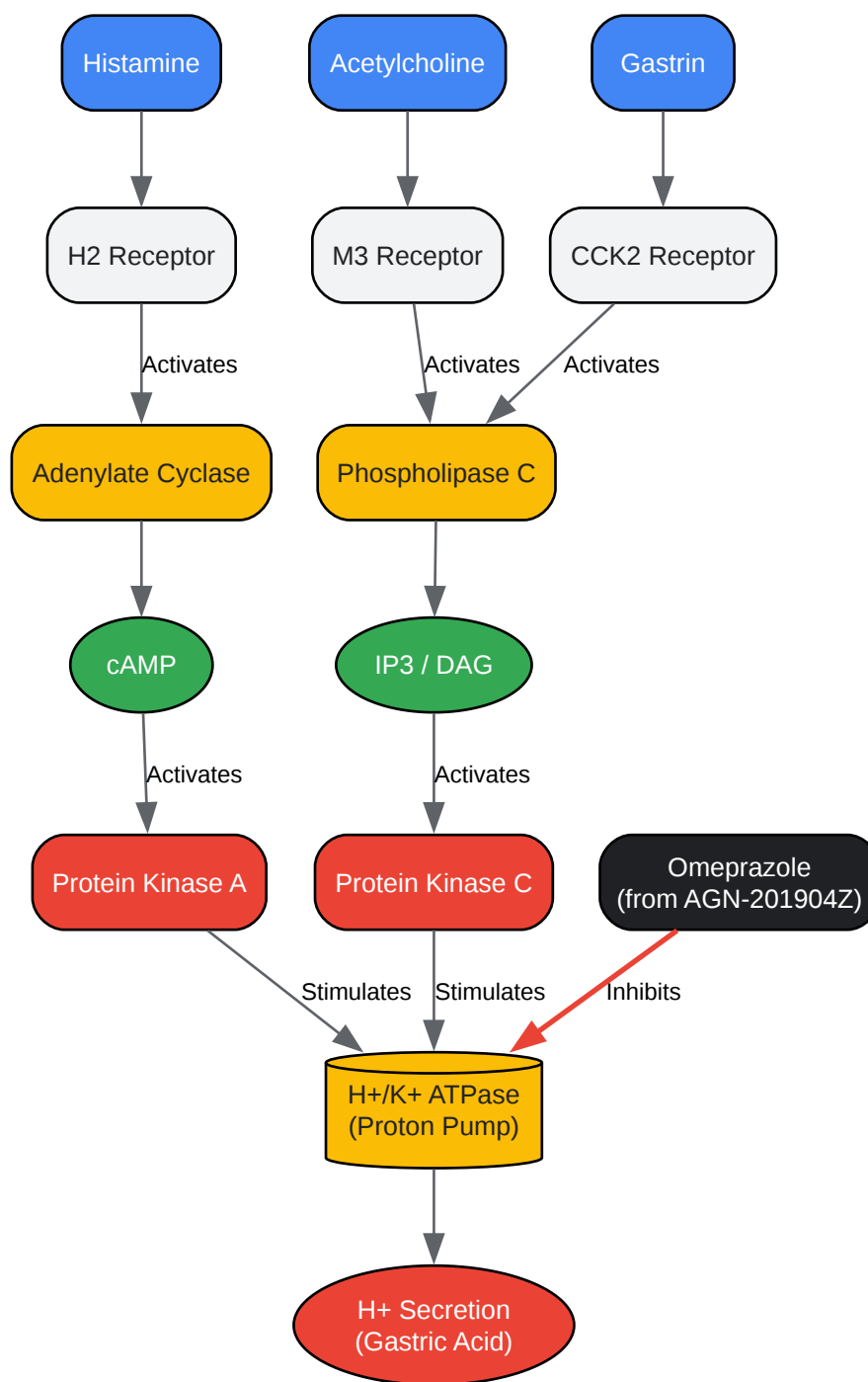


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*Mechanism of Action of **AGN-201904Z**.*

Signaling Pathway of Gastric Acid Secretion

The therapeutic effect of **AGN-201904Z** is rooted in its ability to inhibit the final step of the gastric acid secretion signaling pathway. This pathway is regulated by multiple stimuli, including histamine, acetylcholine, and gastrin, which act on the parietal cells.



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Signaling Pathway of Gastric Acid Secretion and Inhibition by Omeprazole.

Experimental Protocols

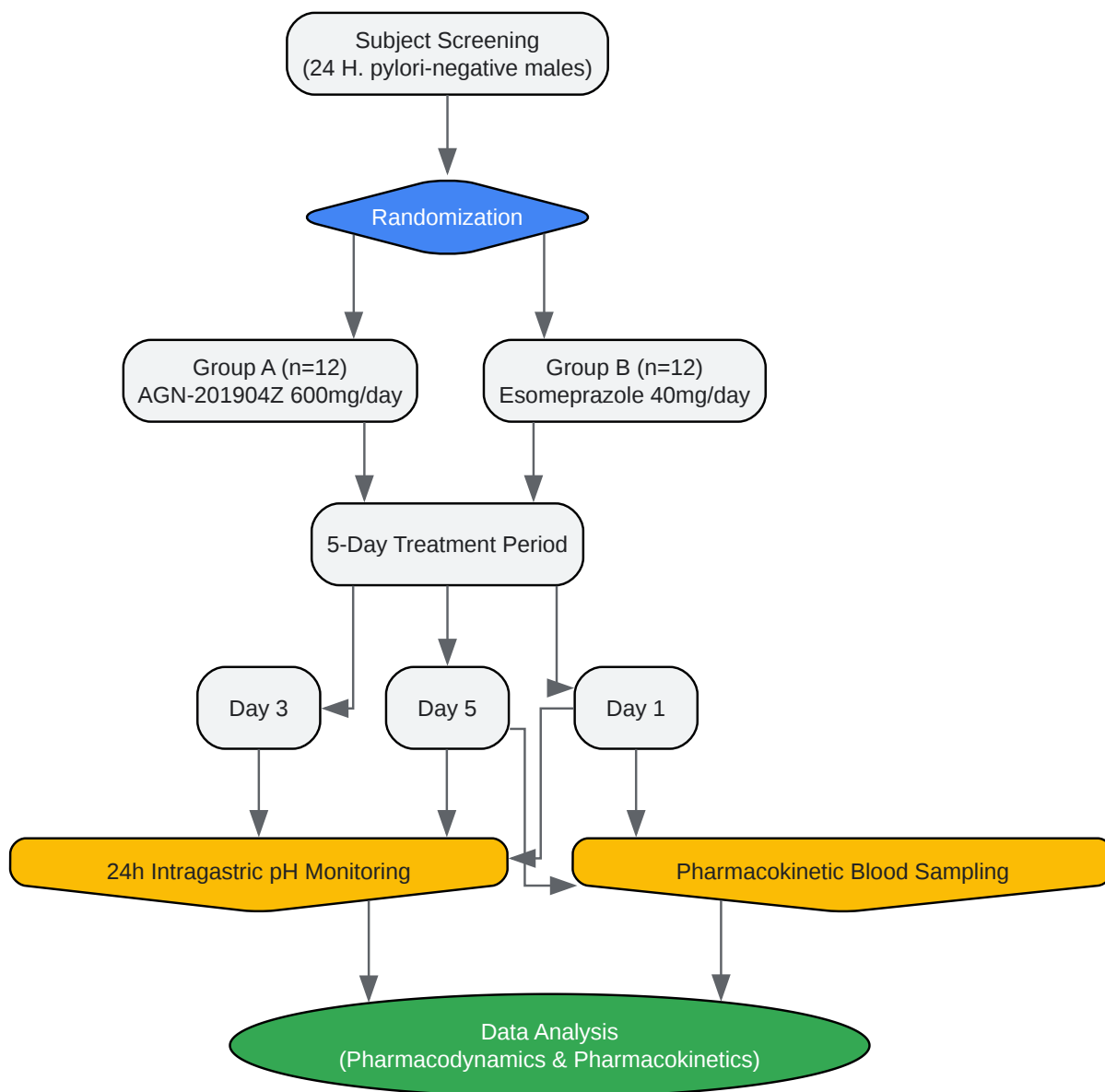
The primary clinical evidence for the efficacy of **AGN-201904Z** comes from a randomized, open-label, parallel-group, investigator-blinded intragastric pH study.

Study Design:

- Participants: 24 healthy, *Helicobacter pylori* negative male volunteers.
- Treatment Groups:
 - **AGN-201904Z**: 600 mg enteric-coated capsules once daily.
 - Esomeprazole: 40 mg delayed-release tablets once daily.
- Duration: 5 days of treatment.
- Primary Endpoints: 24-hour intragastric pH recordings at baseline, and on days 1, 3, and 5.
- Pharmacokinetic Sampling: Blood samples were collected to measure plasma concentrations of **AGN-201904Z**, omeprazole, and gastrin.

Methodology:

- Subject Screening: Participants were screened for good health through medical history, physical examination, laboratory tests, and an electrocardiogram.
- Drug Administration: Medications were administered at 7:00 a.m., one hour before a standardized breakfast, under supervision to ensure compliance.
- Dietary Control: All meals were standardized and served at the same times each day.
- pH Monitoring: 24-hour intragastric pH was recorded using a pH probe.
- Pharmacokinetic Analysis: Blood samples were collected at specified time points. Plasma concentrations of the analytes were determined using a validated analytical method. Pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) were calculated using a model-independent approach.
- Statistical Analysis: Statistical significance was determined using appropriate tests ($p < 0.05$ was considered significant).



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